Procaterol Hydrochlorid

説明

Procaterol is a beta-2 adrenergic receptor agonist and bronchodilator used for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is a potent bronchodilator that may be administered orally or by aerosol inhalation .

Synthesis Analysis

The synthesis of Procaterol involves several steps. The process begins with 8-Hydroxycarbostyril which is acylated with 2-bromobutyric acid chloride at the fifth position of the quinoline system . This is followed by a series of reactions involving benzyl compounds, alkali, pyridinium tribromide, and isopropylamine . The final product is obtained after a reduction reaction in an alcohol solvent .Molecular Structure Analysis

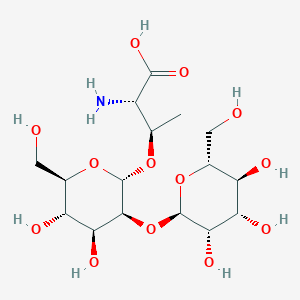

The molecular structure of Procaterol Hydrochloride Hemihydrate (C16H22N2O3·HCl·1/2H2O) was determined by X-ray diffraction analysis . The crystal is orthorhombic with the space group P22121 and Z=4. The cell dimensions are a=7.247 (2), b=12.491 (8), and c=18.822 (13) A .Chemical Reactions Analysis

In acidic solutions, Procaterol undergoes pseudo first-order degradation with an induction period . The rate of degradation increases and the induction period decreases with an increase in pH . Ferric ions catalyze the degradation reaction and decrease the induction period .Physical And Chemical Properties Analysis

Procaterol Hydrochloride has a molecular formula of C16H23ClN2O3 and an average mass of 326.818 Da . It is more stable at acidic pH, in the absence of heavy metal ions, and when protected from air .科学的研究の応用

Bronchodilatory Effect in Respiratory Conditions

Procaterol hydrochloride hemihydrate, known as Meptin or Procaterol Hydrochlorid, is primarily used as a potent bronchodilator. It acts as a long-acting beta-2-adrenergic receptor agonist, which when stimulated in the lung, causes relaxation of bronchial smooth muscle, resulting in bronchodilation and increased bronchial airflow. This makes it particularly useful in the treatment of respiratory conditions such as bronchial asthma or chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics and Bioavailability

The pharmacokinetics of Procaterol involve rapid absorption after oral administration, which is crucial for its effectiveness as a bronchodilator. Studies on its relative oral bioavailability indicate that it can be efficiently administered orally, making it a convenient option for patients .

作用機序

Target of Action

Procaterol hydrochloride hemihydrate, also known as Meptin or Procaterol Hydrochlorid, primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airway flow.

Mode of Action

Procaterol is a long-acting beta-2-adrenergic receptor agonist . It interacts with its target by stimulating the beta-2 receptor in the lung, which leads to the relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow .

Biochemical Pathways

The activation of the beta-2 adrenergic receptor by Procaterol triggers a cascade of biochemical events. This includes the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP. The increase in cyclic AMP levels leads to the relaxation of bronchial smooth muscle and bronchodilation .

Pharmacokinetics

Following oral administration, Procaterol is rapidly absorbed. The mean peak plasma concentration (Cmax) is reached at approximately 1.44 hours post-dose . The mean apparent terminal elimination half-life is about 3.83 hours . Due to the small therapeutic dose, systemic levels of Procaterol are low or undetectable after inhalation . Hepatic metabolism is the primary mechanism for the elimination of Procaterol from the body, and first-pass metabolism may limit systemic bioavailability .

Result of Action

The primary result of Procaterol’s action is the relaxation of bronchial smooth muscle and bronchodilation , leading to increased bronchial airflow . This makes it a potent bronchodilator, used for the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of Procaterol can be influenced by environmental factors. For instance, the drug is readily oxidized in the presence of moisture and air, making it unsuitable for therapeutic use by inhalation . Pharmaceutical companies have researched stabilizers to prevent oxidation . The compound is stable under recommended temperatures and pressures .

Safety and Hazards

特性

IUPAC Name |

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3.ClH.H2O/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFLWWTUGCBILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procaterol Hydrochlorid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)

![1-(propoxymethyl)-1H-benzo[d]imidazole](/img/structure/B140249.png)